Sennoside B

Catalog No.
S542990
CAS No.
128-57-4
M.F
C42H38O20
M. Wt
862.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sennoside B

CAS Number

128-57-4

Product Name

Sennoside B

IUPAC Name

9-[2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid

Molecular Formula

C42H38O20

Molecular Weight

862.7 g/mol

InChI

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25?,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1

InChI Key

IPQVTOJGNYVQEO-JLDSCGAUSA-N

SMILES

[H][C@@]1([C@](C2=C(C3=O)C(O[C@H]4[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O4)=CC=C2)(C5=C3C(O)=CC(C(O)=O)=C5)[H])C6=C(C(C7=C1C=CC=C7O[C@H]8[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O8)=O)C(O)=CC(C(O)=O)=C6

Solubility

Soluble in DMSO

Synonyms

Sennoside B

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Description

The exact mass of the compound Sennoside B is 862.1956 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of sennosides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]. However, this does not mean our product can be used or applied in the same or a similar way.

Sennoside B is a natural compound primarily derived from the Senna plant, specifically from species such as Cassia angustifolia and Cassia acutifolia. It belongs to a class of compounds known as anthraquinone glycosides, which are recognized for their laxative properties. The chemical formula for Sennoside B is C42H38O20C_{42}H_{38}O_{20}, and it has a molecular weight of approximately 862.746 g/mol . Sennoside B is often used in herbal remedies for constipation due to its ability to stimulate bowel movements.

  • As mentioned earlier, Sennoside B acts as a laxative by stimulating fluid secretion in the colon.
  • The exact mechanism is still being elucidated, but it likely involves inhibiting the reabsorption of electrolytes and water in the colon [].
  • This increased fluid content in the stool facilitates bowel movements [].
  • Sennoside B is generally considered safe for short-term use as a laxative when taken at recommended doses [].
  • However, overuse or high doses can lead to side effects like abdominal cramps, diarrhea, and electrolyte imbalance [].
  • Senna can also interact with certain medications, so it's crucial to consult with a healthcare professional before use [].

Sennoside B undergoes various metabolic transformations in the human body. Upon ingestion, it is metabolized by gut bacteria into sennidins A and B, which are further converted into rheinanthrone, the active metabolite responsible for its laxative effects. This process involves the action of beta-glucosidase enzymes produced by gut microbiota . The metabolic pathway can be summarized as follows:

  • Sennoside B → Sennidin B (via gut bacteria)
  • Sennidin B → Rheinanthrone (further metabolism)

The mechanism by which rheinanthrone induces laxation involves increasing cyclooxygenase-2 expression in macrophages, leading to elevated levels of prostaglandin E2, which reduces water reabsorption in the intestines .

Sennoside B exhibits significant biological activity primarily as a laxative. Its mechanism of action includes:

  • Stimulation of Peristalsis: Enhances intestinal motility, promoting bowel movements.
  • Inhibition of Water Reabsorption: Decreases the expression of aquaporin 3 in intestinal epithelial cells, thereby increasing fecal water content .
  • Gastroprotective Effects: Some studies suggest that Sennoside B may inhibit H+/K+-ATPase activity, contributing to its gastroprotective properties .

Adverse effects can include abdominal cramping, diarrhea, and changes in urine color (reddish-brown), which are generally harmless but should be monitored .

Sennoside B can be synthesized through various methods, including:

  • Natural Extraction: Obtained from Senna leaves through solvent extraction methods using ethanol or water.
  • Chemical Synthesis: Laboratory synthesis has been explored but is less common due to the complexity of the compound's structure.

The natural extraction process typically involves drying the plant material, followed by maceration and extraction with appropriate solvents to isolate Sennoside B .

Sennoside B has several applications:

  • Laxative: Primarily used in over-the-counter laxatives for treating constipation.
  • Herbal Medicine: Incorporated into various herbal formulations aimed at digestive health.
  • Research: Studied for its potential gastroprotective effects and other pharmacological activities .

Sennoside B may interact with various medications and substances:

  • Anticoagulants: May enhance the effects of blood thinners due to increased gastrointestinal motility.
  • Diuretics: Potentially exacerbates electrolyte imbalances when used concurrently.
  • Other Laxatives: Caution is advised when combined with other laxatives to avoid excessive bowel stimulation .

It is essential for individuals taking Sennoside B to consult healthcare providers regarding potential interactions with other medications.

Several compounds share structural and functional similarities with Sennoside B. Here are some notable examples:

Compound NameChemical FormulaKey Properties
Sennoside AC42H38O20C_{42}H_{38}O_{20}Similar laxative effects; often studied alongside Sennoside B.
RheinC15H10O5C_{15}H_{10}O_{5}Active metabolite of Sennosides; exhibits anti-inflammatory properties.
Aloe-emodinC15H10O5C_{15}H_{10}O_{5}Found in aloe vera; also acts as a laxative and has anti-cancer properties.
ChrysophanolC15H10O4C_{15}H_{10}O_{4}Another anthraquinone derivative with laxative effects.

Uniqueness of Sennoside B

Sennoside B is unique due to its specific metabolic pathway leading to rheinanthrone, which distinguishes it from similar compounds that may not share this metabolic route or exhibit the same degree of efficacy as a laxative. Its dual role in both stimulating bowel movements and potentially offering gastroprotective benefits further sets it apart from other anthraquinone glycosides.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

12

Exact Mass

862.19564360 g/mol

Monoisotopic Mass

862.19564360 g/mol

Heavy Atom Count

62

LogP

-0.686

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F887D1637W

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (60%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (40%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

128-57-4

Wikipedia

Sennoside B

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]

Dates

Modify: 2023-08-15
1. Franz, G. The senna drug and its chemistry. Pharmacology 47(Suppl 1), 2-6 (1993).
2. Hwang, I.Y., and Jeong, C.S. Gastroprotective activities of sennoside A and sennoside B via the up-regulation of prostaglandin E2 and the inhibition of H+/K+-ATPase. Biomol. Ther. (Seoul) 23(5), 458-464 (2015).

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